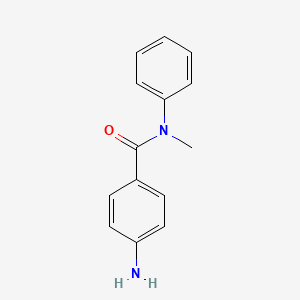

4-amino-N-methyl-N-phenylbenzamide

Description

BenchChem offers high-quality 4-amino-N-methyl-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-methyl-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHKLAPXNLGNBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401767 | |

| Record name | 4-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-94-1 | |

| Record name | 4-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-amino-N-methyl-N-phenylbenzamide mechanism of action

The following is an in-depth technical guide on the pharmacology, mechanism of action, and experimental utility of 4-amino-N-methyl-N-phenylbenzamide .

Mechanism of Action, Pharmacophore Utility, and Experimental Protocols

Executive Summary

4-amino-N-methyl-N-phenylbenzamide (CAS: 784-94-1) is a functionalized benzamide derivative primarily utilized as a privileged scaffold in medicinal chemistry.[1] While often categorized as a synthetic intermediate, its structural pharmacophore—combining a para-aniline donor with a lipophilic tertiary amide—confers specific biological activities.

Its primary relevance lies in two mechanistic domains:

-

Bacterial Enoyl-ACP Reductase (FabI) Inhibition: It serves as the "headgroup" anchor for urea-based inhibitors targeting methicillin-resistant Staphylococcus aureus (MRSA).

-

PARP Inhibition (Structural Class): As a benzamide derivative, it possesses the structural requisites to compete with NAD+ at the active site of Poly(ADP-ribose) polymerase, though its N-substitution modulates this potency compared to primary benzamides.

Part 1: Chemical Identity & Structural Logic

The molecule consists of a central benzene ring substituted with an amino group at the para position and a tertiary amide (N-methyl-N-phenyl) at the ipso position.

| Feature | Chemical Specification | Pharmacological Role |

| Core Scaffold | Benzamide (C₆H₅CONH₂) | Mimics the nicotinamide moiety of NAD+; binds to PARP/enzyme active sites. |

| 4-Amino Group | Primary Amine (-NH₂) | Nucleophilic Handle: Site for urea formation (reaction with isocyanates) to extend the inhibitor chain. H-Bond Donor: Key interaction point in enzyme pockets. |

| Amide Nitrogen | Tertiary (N-Methyl, N-Phenyl) | Conformational Lock: The N-methyl/N-phenyl steric bulk forces the amide bond out of planarity, creating a specific hydrophobic vector that fits into the "solvent-exposed" or "hydrophobic" pockets of targets like FabI. |

| Lipophilicity | High (cLogP ~ 2.5) | Enhances membrane permeability and hydrophobic binding interactions. |

Part 2: Mechanism of Action (MoA)

1. Primary Mechanism: Inhibition of Enoyl-ACP Reductase (FabI)

In the context of antibiotic development (specifically against MRSA), 4-amino-N-methyl-N-phenylbenzamide is the structural anchor for urea-based inhibitors.

-

Target: FabI (Enoyl-[acyl-carrier-protein] reductase), the enzyme responsible for the final rate-limiting step in bacterial fatty acid synthesis (FAS-II).

-

Binding Mode:

-

The benzamide core occupies the active site, often stacking against the nicotinamide ring of the NADH cofactor.

-

The 4-amino group (when derivatized to a urea) forms a hydrogen bond network with the catalytic tyrosine (Tyr156 in E. coli, Tyr147 in S. aureus) and the 2'-hydroxyl of the NADH ribose.

-

The N-methyl-N-phenyl tail projects into a hydrophobic tunnel, stabilizing the complex and preventing substrate (Enoyl-ACP) binding.

-

-

Outcome: Depletion of fatty acids leads to cell membrane failure and bacterial death.

2. Secondary Mechanism: PARP Competitive Inhibition

Benzamides are classic competitive inhibitors of Poly(ADP-ribose) polymerase (PARP).

-

Mechanism: The amide moiety mimics the nicotinamide group of NAD+.

-

Interaction: The carbonyl oxygen accepts a hydrogen bond from the backbone Glycine of the PARP catalytic triad, while the amide nitrogen (though tertiary here) modulates the electronic density.

-

Note on Potency: While 3-aminobenzamide is the classic reference, the para-amino substitution and bulky N-alkylation of this compound typically reduce PARP affinity compared to unsubstituted benzamides, making it more selective for hydrophobic pockets in other targets (like FabI).

Part 3: Visualization of Mechanism

The following diagram illustrates the synthesis of the active urea inhibitor from the 4-amino-N-methyl-N-phenylbenzamide scaffold and its subsequent blocking of the FabI active site.

Caption: Transformation of the benzamide scaffold into an active FabI inhibitor and its competitive binding mechanism.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-amino-N-methyl-N-phenylbenzamide

Rationale: To generate high-purity scaffold for subsequent derivatization or testing.

-

Acylation (Step 1):

-

Reagents: 4-Nitrobenzoyl chloride (1.0 eq), N-methylaniline (1.0 eq), Triethylamine (1.2 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure: Dissolve N-methylaniline and Et3N in DCM at 0°C. Add 4-nitrobenzoyl chloride dropwise. Stir at RT for 4 hours.

-

Workup: Wash with 1M HCl, then sat. NaHCO3. Dry organic layer (MgSO4) and concentrate to yield 4-nitro-N-methyl-N-phenylbenzamide .

-

-

Reduction (Step 2):

-

Reagents: H₂ gas (balloon) or Hydrazine hydrate, Pd/C (10% wt).

-

Solvent: Methanol/Ethanol.

-

Procedure: Dissolve nitro-intermediate in methanol. Add Pd/C catalyst. Stir under H₂ atmosphere for 12 hours.

-

Purification: Filter through Celite. Concentrate. Purify via Flash Column Chromatography (Hexane:EtOAc 6:4).

-

Validation: 1H-NMR (DMSO-d6) should show aniline protons (~5.8 ppm, broad singlet).

-

Protocol B: FabI Inhibition Assay (Spectrophotometric)

Rationale: To quantify the inhibitory potential of the scaffold or its derivatives.

-

Reagents:

-

Purified FabI enzyme (e.g., from S. aureus).

-

Substrate: Crotonoyl-ACP (or Crotonoyl-CoA as surrogate).

-

Cofactor: NADH (200 µM).

-

Buffer: 100 mM Sodium Phosphate, pH 7.0, 100 mM NaCl.

-

-

Workflow:

-

Blank: Buffer + NADH + Substrate (No Enzyme).

-

Control: Buffer + NADH + Substrate + Enzyme (No Inhibitor).

-

Test: Buffer + NADH + Substrate + Enzyme + 4-amino-N-methyl-N-phenylbenzamide (titrate 0–100 µM).

-

-

Measurement:

-

Monitor absorbance at 340 nm (NADH consumption) for 10 minutes at 25°C.

-

-

Analysis:

-

Calculate slope (ΔA340/min).

-

Determine % Inhibition =

. -

Fit to sigmoidal dose-response curve to determine IC50.

-

References

-

Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. Source: ResearchGate / ChemMedChem Context: Identifies 4-amino-N-methyl-N-phenylbenzamide (Compound 6a) as a key intermediate in the synthesis of FabI inhibitors.

-

PubChem Compound Summary: 4-amino-N-methyl-N-phenylbenzamide (CID 4306081). Source: National Center for Biotechnology Information (NCBI) Context: Chemical structure, physical properties, and identifiers.

-

Mechanism of Inhibition of Enoyl-ACP Reductase by Triclosan and Related Compounds. Source: Journal of Biological Chemistry Context: Foundational mechanism of FabI inhibition which applies to the benzamide-urea class.

-

Benzamide Derivatives as Structural Scaffolds for PARP Inhibition. Source: Journal of Medicinal Chemistry Context: Establishes the structure-activity relationship (SAR) of benzamides in PARP binding.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Benzamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antipsychotic, anti-inflammatory, and antimicrobial properties.[1][2][3] The journey from a newly synthesized benzamide derivative to a viable drug candidate is a rigorous, multi-stage process of biological screening. This guide provides a technical framework for designing and executing a comprehensive screening cascade, grounded in scientific integrity and field-proven insights.

Part I: Foundational Strategy - Designing the Screening Cascade

The initial phase of any screening campaign is strategic. Before a single pipette touches a plate, a clear logic must be established to maximize the probability of identifying meaningful hits while minimizing wasted resources. This strategy is best visualized as a "screening funnel," a tiered approach that progressively narrows a large pool of compounds down to a few promising leads.

The core decision at this stage is the choice between a target-based and a phenotypic screening approach.[4][5]

-

Target-Based Screening: This hypothesis-driven approach is employed when a specific biological target (e.g., an enzyme or receptor) is known or presumed to be modulated by the benzamide derivatives. It is precise, mechanistically informative, and generally easier to develop assays for. For instance, many benzamide derivatives are known to function as Histone Deacetylase (HDAC) inhibitors or Dopamine D2 receptor antagonists.[6]

-

Phenotypic Screening: This approach is "black-box" in nature, where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype (e.g., inducing cancer cell death) without a preconceived notion of the target.[5] This method is powerful for discovering novel mechanisms of action.[5]

A well-designed screening cascade integrates both, often starting with a broad phenotypic screen and then using target-based assays to deconvolve the mechanism of the most promising hits.

Caption: The Drug Discovery Screening Cascade.

Part II: Primary Screening - The Search for "Hits"

High-Throughput Screening (HTS) is the engine of early discovery, enabling the rapid evaluation of thousands of compounds.[4][7][8] The choice of primary assay is critical and must be robust, reproducible, and scalable.

Protocol 1: Cell-Based Antiproliferative Assay (MTT Assay)

This is a foundational phenotypic assay to identify compounds that are cytotoxic to cancer cells. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10][11][12] The amount of formazan is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well or 384-well microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the novel benzamide derivatives in DMSO and then dilute further in culture medium. Add the compounds to the cells at a final concentration (typically 10 µM for a primary screen). Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Remove the treatment media and add 50 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[10][13] Incubate for 3-4 hours at 37°C.[11][13]

-

Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.[13]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9][13] Measure the absorbance at 570-590 nm using a microplate reader.[9][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits."

Caption: Experimental Workflow for an MTT-based Cytotoxicity Assay.

Protocol 2: Target-Based Biochemical Assay (HDAC Inhibition)

This assay identifies compounds that directly inhibit the activity of a specific Histone Deacetylase (HDAC) enzyme, a common target for benzamides.[6] Luminescent assays are preferred for HTS due to their high sensitivity and wide dynamic range.

Step-by-Step Methodology (Based on a commercial kit principle): [14][15]

-

Reagent Preparation: Prepare assay buffer, recombinant HDAC1 enzyme, and the luminogenic substrate (an acetylated peptide that releases aminoluciferin upon cleavage by a developer enzyme after deacetylation).[14][16]

-

Compound Plating: Dispense 1 µL of each benzamide derivative (in DMSO) into the wells of a 384-well white assay plate.

-

Enzyme Addition: Add 10 µL of diluted HDAC1 enzyme solution to each well.

-

Enzyme-Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.

-

Reaction Initiation: Add 10 µL of the substrate/developer reagent mix to initiate the reaction.[14]

-

Reaction Incubation: Incubate for 30-60 minutes at 37°C. During this time, active HDAC1 will deacetylate the substrate, which is then cleaved by the developer, producing a luminescent signal proportional to enzyme activity.[14][17]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to controls (no inhibitor for 0% inhibition, a known potent inhibitor like Trichostatin A for 100% inhibition).[16]

Part III: Secondary and Confirmatory Assays

Hits from the primary screen are rarely perfect. This next phase is crucial for validating the initial findings and characterizing the pharmacological profile of the compounds.

Dose-Response and Potency Determination

The first step is to confirm the activity of the hits and determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. This involves testing the compound across a range of concentrations (usually an 8- to 12-point serial dilution).

The resulting data is plotted with concentration on the x-axis (log scale) and percent inhibition on the y-axis, and a non-linear regression is used to fit a sigmoidal curve.[18][19][20] The IC50 is the concentration at which the compound elicits a 50% response.[21][22]

Table 1: Example Dose-Response Data for Lead Benzamide Candidates

| Compound ID | Target Assay | IC50 (µM) | Max Inhibition (%) |

| BZA-001 | HDAC1 | 0.25 | 98% |

| BZA-002 | HeLa Cytotoxicity | 1.5 | 95% |

| BZA-003 | HDAC1 | > 50 | 15% |

| BZA-004 | HeLa Cytotoxicity | 0.8 | 99% |

Selectivity and Specificity Profiling

A critical step in drug development is ensuring a compound acts specifically on its intended target to avoid off-target effects and potential toxicity.[23] If a compound was identified as an HDAC inhibitor, it should be tested against a panel of other HDAC isoforms and other unrelated enzymes (e.g., kinases, proteases) to determine its selectivity profile.[23][24][25] Modern techniques like Cellular Thermal Shift Assay (CETSA) can provide an unbiased, proteome-wide view of compound interactions within a physiologically relevant cell lysate or intact cell system.[24][26]

Mechanism of Action (MoA) Elucidation

For hits from phenotypic screens, the next step is to identify the molecular target and pathway. For a compound showing anticancer activity, this could involve a series of experiments:

-

Apoptosis Assays: Using techniques like Annexin V/PI staining and caspase activity assays to determine if the compound induces programmed cell death.

-

Cell Cycle Analysis: Using flow cytometry to see if the compound causes arrest at a specific phase of the cell cycle.

-

Target Deconvolution: Employing methods like affinity chromatography, expression profiling, or CETSA-MS to identify the specific protein(s) the compound binds to.[24]

Caption: Hypothetical pathway for a benzamide HDAC inhibitor.

Part IV: Lead Optimization and Advanced Characterization

Once a lead candidate with sufficient potency, selectivity, and a known mechanism of action is identified, the focus shifts to evaluating its drug-like properties. This is typically done through a panel of in vitro ADME/Tox assays. ADME stands for Absorption, Distribution, Metabolism, and Excretion, which are critical pharmacokinetic properties.[27][28][29]

Early assessment of these properties is essential to reduce the risk of late-stage failures in clinical development.[27][29]

Table 2: Key In Vitro ADME/Tox Assays for Lead Optimization

| Assay Category | Specific Assay | Parameter Measured | Rationale |

| Absorption | Caco-2 Permeability | Intestinal permeability | Predicts oral absorption. |

| Distribution | Plasma Protein Binding | % bound to plasma proteins | Affects the free fraction of the drug available to act on the target. |

| Metabolism | Microsomal Stability | Rate of metabolism by liver enzymes | Predicts metabolic clearance and potential drug-drug interactions.[30] |

| CYP450 Inhibition | Inhibition of key metabolic enzymes | Assesses the potential for drug-drug interactions.[28][30] | |

| Toxicity | hERG Channel Assay | Blockade of cardiac potassium channel | Screens for potential cardiotoxicity.[29] |

| Hepatotoxicity Assay | Cytotoxicity in liver cells | Screens for potential liver damage.[27][28] | |

| Ames Test | Mutagenicity in bacteria | Screens for genotoxicity (potential to cause cancer). |

Conclusion

The biological screening of novel benzamide derivatives is a systematic and data-driven endeavor. It begins with a broad search for activity and progressively refines the understanding of a compound's potency, selectivity, mechanism, and safety profile. By employing a logical screening cascade, robust assay protocols, and a commitment to rigorous data analysis, researchers can effectively navigate the complex path from initial synthesis to the identification of a promising preclinical candidate. Each step is a self-validating system, where the data from one phase informs the experimental design of the next, ensuring that only the most viable compounds advance.

References

-

Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Oreate AI. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Available from: [Link]

-

Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251-267. Available from: [Link]

-

Labtoo. (n.d.). In vitro Toxicology assays. Available from: [Link]

-

Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available from: [Link]

-

Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(8), 837-844. Available from: [Link]

-

Ögren, S. O., Hall, H., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Pharmacology Biochemistry and Behavior, 16(5), 861-869. Available from: [Link]

-

BMG Labtech. (2013). Screening for histone deacetylase (HDAC) active compounds. Available from: [Link]

-

BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available from: [Link]

-

Arista, A. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Available from: [Link]

-

edX. (n.d.). IC50 Determination. Available from: [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available from: [Link]

-

Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Available from: [Link]

-

Pelago Bioscience. (2026). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Available from: [Link]

-

Feng, B., et al. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 13(2), 257-267. Available from: [Link]

-

Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Available from: [Link]

-

Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available from: [Link]

-

Pharmaguideline. (n.d.). Benzamides: Sulpiride. Available from: [Link]

-

Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e59. Available from: [Link]

-

Ayton, S., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 599872. Available from: [Link]

-

Wikipedia. (n.d.). High-throughput screening. Available from: [Link]

-

Al-Mulla, A. A. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Journal of Education for Pure Science, 11(2). Available from: [Link]

-

Le, T. H., et al. (2025). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Vietnam Journal of Chemistry, 63(4), 435-442. Available from: [Link]

-

Kumar, A., & Sharma, G. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

-

International Science Community Association. (2020). Biological activities of benzimidazole derivatives: A review. Research Journal of Pharmacy and Technology, 13(10), 5033-5038. Available from: [Link]

-

Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 8. High-throughput screening - Wikipedia [en.wikipedia.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. clyte.tech [clyte.tech]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.kr]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. clyte.tech [clyte.tech]

- 19. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. courses.edx.org [courses.edx.org]

- 22. azurebiosystems.com [azurebiosystems.com]

- 23. promegaconnections.com [promegaconnections.com]

- 24. pelagobio.com [pelagobio.com]

- 25. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. insidescientific.com [insidescientific.com]

- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 28. Drug Discovery: ADME/Toxicity [promega.sg]

- 29. vectorb2b.com [vectorb2b.com]

- 30. criver.com [criver.com]

Technical Guide: In-Vitro Evaluation of 4-amino-N-methyl-N-phenylbenzamide

Executive Summary & Structural Logic

This guide delineates the in-vitro evaluation framework for 4-amino-N-methyl-N-phenylbenzamide (CAS: 784-94-1).[1] While often utilized as a chemical building block, this specific scaffold possesses distinct pharmacophoric features relevant to CNS drug discovery (specifically Sigma-1 receptor ligands) and antimicrobial research.

Compound Profile:

-

Functional Groups:

-

4-Amino (Aniline): Potential for hydrogen bonding but introduces genotoxicity risks (structural alert).

-

N-Methyl-N-Phenyl: Increases lipophilicity and membrane permeability, critical for CNS penetration, but introduces metabolic lability (N-demethylation).

-

Evaluation Strategy: Unlike generic screening, this protocol prioritizes the "Fail Early" principle. We target the molecule's specific structural vulnerabilities—metabolic instability at the N-methyl site and potential toxicity from the aniline moiety—before proceeding to efficacy models.

Physicochemical Profiling (The Foundation)

Before biological assays, the compound's "druggability" must be established. The N-methyl-N-phenyl substitution suggests high lipophilicity, necessitating precise solubility protocols to avoid false negatives in assay readouts.

Experimental Protocol: Kinetic Solubility & LogD

Objective: Determine aqueous solubility limits to define maximum concentrations for cell-based assays.

Methodology:

-

Stock Prep: Dissolve 10 mg of 4-amino-N-methyl-N-phenylbenzamide in 100% DMSO to create a 10 mM stock.

-

Equilibration: Spike stock into PBS (pH 7.4) at varying concentrations (1, 10, 50, 100 µM).

-

Incubation: Shake for 24 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitates.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

Data Output Format:

| Parameter | Value (Target) | Interpretation |

| Kinetic Solubility (pH 7.4) | > 50 µM | Required for reliable cell-based IC50 data. |

| LogD (pH 7.4) | 2.5 - 3.5 | Optimal for CNS penetration; >4.0 indicates high non-specific binding. |

| LE (Ligand Efficiency) | > 0.3 | Indicates binding affinity per heavy atom is sufficient. |

Metabolic Stability (ADME)

The N-methyl group is a prime target for Cytochrome P450 (CYP)-mediated demethylation, while the 4-amino group is susceptible to N-acetylation (NAT1/2). This creates a "metabolic switch" scenario that must be mapped.

Protocol: Microsomal Stability Assay

Rationale: To calculate Intrinsic Clearance (

Workflow:

-

Reaction Mix:

-

Test Compound: 1 µM (low concentration to ensure first-order kinetics).

-

Microsomes: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: LC-MS/MS monitoring parent ion depletion and metabolite formation (+14 Da for methylation, -14 Da for demethylation, +42 Da for acetylation).

Visualization: Predicted Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the molecule, highlighting the critical biomarkers for mass spectrometry monitoring.

Caption: Predicted Phase I and Phase II metabolic trajectories. M1 (Demethylation) is the expected primary clearance route.

Safety Pharmacology & Toxicology

The 4-amino (aniline) moiety is a structural alert for genotoxicity (Ames positive potential) and phospholipidosis.

hERG Inhibition (Cardiotoxicity)

Benzamides with basic nitrogens can block the hERG potassium channel, leading to QT prolongation.

-

Method: Automated Patch Clamp (QPatch or PatchXpress).

-

Acceptance Criteria: IC50 > 10 µM (Safety margin > 30x therapeutic Cmax).

Ames Fluctuation Test (Genotoxicity)

-

Strain: Salmonella typhimurium (TA98, TA100).

-

Condition: +/- S9 metabolic activation (critical because aniline metabolites are often the reactive species).

-

Readout: Colorimetric change (purple to yellow) indicating reversion to histidine independence.

Pharmacological Activity: Sigma-1 Receptor Binding[3]

Literature indicates that N-alkyl-benzamide derivatives often exhibit high affinity for Sigma-1 receptors (σ1R) , which are targets for neuroprotection and analgesia [1].

Protocol: Radioligand Binding Assay

Objective: Determine the affinity (

Reagents:

-

Ligand: [³H]-(+)-Pentazocine (Specific for σ1R).

-

Tissue: Guinea pig brain membrane homogenates or CHO cells overexpressing human σ1R.

-

Non-specific blocker: Haloperidol (10 µM).

Step-by-Step Workflow:

-

Preparation: Dilute 4-amino-N-methyl-N-phenylbenzamide in Tris-HCl buffer (pH 7.4) to generate a 10-point concentration curve (1 nM to 10 µM).

-

Incubation: Mix membrane prep (50 µg protein), [³H]-Pentazocine (2 nM), and test compound. Incubate for 120 mins at 37°C.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

-

Counting: Liquid Scintillation Counting (LSC).

-

Calculation:

Derive

Screening Cascade Visualization

This flowchart defines the decision logic for promoting the compound from a "Hit" to a "Lead."

Caption: The "Fail-Early" screening cascade. Progression requires passing strict thresholds at each Tier.

References

-

Donnier-Maréchal, M., et al. (2017).[2] "Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands." European Journal of Medicinal Chemistry, 138, 964-978.[2]

-

Kazi, A.A., & Chatpalliwar, V.A. (2022).[6][7] "Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators." Current Enzyme Inhibition, 18(1).[7]

-

Santa Cruz Biotechnology.[8] "4-Amino-N-methyl-N-phenylbenzamide Product Data." [1][8][9]

-

ResearchGate. "Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-MRSA Agents."

Sources

- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto blocks [aronis.ru]

- 2. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. scbt.com [scbt.com]

- 9. 4-氨基-N-甲基-N-苯基苯甲酰胺 - CAS:784-94-1 - 陕西菲尔米诺科技有限公司 [frmnlab.com]

Molecular Modeling Strategies for the Design and Optimization of 4-Amino-N-phenylbenzamide Anticonvulsants

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy remains a significant neurological challenge, with a substantial patient population refractory to existing treatments.[1] The 4-amino-N-phenylbenzamide scaffold has emerged as a promising pharmacophore platform for developing novel anticonvulsant agents, primarily targeting voltage-gated sodium channels.[2] This guide provides a comprehensive overview of the molecular modeling techniques pivotal to the rational design, optimization, and mechanistic understanding of this class of compounds. We will delve into the core principles and practical application of conformational analysis, quantitative structure-activity relationships (QSAR), pharmacophore modeling, and molecular docking, grounded in field-proven insights and authoritative research. Each section is designed to not only detail the "how" but also to elucidate the critical "why" behind methodological choices, ensuring a self-validating and robust computational workflow.

Introduction: The Rationale for a Computationally-Driven Approach

Epilepsy is a prevalent neurological disorder characterized by recurrent, spontaneous seizures, affecting approximately 1% of the global population.[1] While numerous antiepileptic drugs (AEDs) are available, they primarily offer symptomatic control and are not curative.[3] A significant portion of patients, around 30%, do not respond adequately to current therapies, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1]

The 4-amino-N-phenylbenzamide derivatives represent a class of compounds with potent anticonvulsant activity, particularly against maximal electroshock-induced seizures (MES), a preclinical model for generalized tonic-clonic seizures.[4][5] Compounds like Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide) have served as prototypes in this class.[4] The mechanism of action for many of these agents is linked to the modulation of voltage-gated ion channels, specifically the stabilization of the inactivated state of voltage-gated sodium (Nav) channels.[2][3]

Molecular modeling has become an indispensable tool in modern drug discovery, offering a pathway to visualize and analyze molecular interactions that are otherwise experimentally inaccessible. By simulating the behavior of these small molecules and their interactions with biological targets, we can accelerate the hit-to-lead and lead optimization phases, reducing the time and cost associated with synthesizing and screening large numbers of compounds. This guide will explore the key computational strategies employed to unravel the structure-activity relationships (SAR) of 4-amino-N-phenylbenzamide anticonvulsants.

The Pharmacological Blueprint: The 4-Amino-N-Phenylbenzamide Pharmacophore

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. For the 4-amino-N-phenylbenzamide class, crystallographic and modeling studies have outlined a consistent conformational and structural model necessary for MES anticonvulsant activity.[6]

The key features include:

-

An Aromatic Ring (A): The 4-aminobenzamide portion.

-

A Hydrogen Bond Donor/Acceptor (HBD/HBA) Region: The central amide linkage is critical for interactions, with the carbonyl oxygen acting as a key hydrogen bond acceptor.[6]

-

A Second Aromatic or Hydrophobic Ring (B): The N-phenyl substituent.

-

Specific Conformational Geometry: The most active compounds adopt a conformation where the N-phenyl ring is oriented at an angle of 90° to 120° relative to the central amide plane. This specific spatial arrangement is crucial for fitting into the receptor binding site.[6] Substitution on the N-phenyl ring, such as an o-methyl group, helps to enforce this required conformation.[6]

Caption: Core pharmacophoric features of 4-amino-N-phenylbenzamide anticonvulsants.

The Primary Target: Voltage-Gated Sodium Channels (Nav)

The anticonvulsant activity of 4-amino-N-phenylbenzamides is primarily attributed to their interaction with voltage-gated sodium channels (Nav).[2][7] These channels are integral membrane proteins responsible for the rising phase of the action potential in neurons.[3][8] They cycle through three main states: resting, open, and inactivated. Many anticonvulsants, including phenytoin and carbamazepine, exert their therapeutic effect by binding preferentially to the inactivated state of the Nav channel.[3][9] This state-dependent binding prevents the channel from returning to the resting state, thereby reducing the neuron's ability to fire rapid, successive action potentials, which is a hallmark of seizure activity.

Molecular docking studies suggest that these drugs bind within the inner pore of the channel, interacting with key amino acid residues in the S6 transmembrane segments of the protein domains.[9] A common pharmacophore model for Nav channel blockers includes an aromatic ring that forms an aromatic-aromatic interaction with a tyrosine residue and a polar group (like the amide in our scaffold) that interacts with a phenylalanine residue via a hydrogen bond.[9]

Core Molecular Modeling Techniques: A Practical Guide

This section details the primary computational workflows used to study 4-amino-N-phenylbenzamide anticonvulsants.

Conformational Analysis

Expertise & Experience: The three-dimensional shape of a molecule is not static. However, for a drug to bind to its receptor, it must adopt a specific, low-energy conformation known as the "bioactive conformation." The foundational work by Duke and Codding demonstrated that active 4-amino-N-phenylbenzamides consistently adopt a similar conformation, while inactive compounds do not.[6] Therefore, the first step in any modeling study is to understand the preferred shapes of the molecules of interest. Molecular mechanics calculations are an efficient way to explore the conformational space and identify stable, low-energy structures.

Trustworthiness: By comparing the calculated low-energy conformations with experimentally determined X-ray crystal structures, we can validate the accuracy of the computational force field and methods. The strong correlation found in early studies lends high confidence to this approach for new analogs.[6]

Experimental Protocol: Molecular Mechanics Conformational Search

-

Structure Preparation:

-

Build the 2D structure of the 4-amino-N-phenylbenzamide analog using a molecular editor (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D structure.

-

Assign correct atom types and partial charges using a suitable force field (e.g., MMFF94, OPLS).

-

Perform an initial energy minimization to relieve any steric strain.

-

-

Conformational Search:

-

Define the rotatable bonds. For this scaffold, the key torsions are around the amide bond and the bond connecting the N-phenyl ring to the amide nitrogen.

-

Use a systematic or stochastic search algorithm (e.g., Monte Carlo, LowModeMD) to explore the conformational space.

-

For each generated conformer, perform an energy minimization.

-

Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

-

Analysis:

-

Cluster the resulting conformers based on root-mean-square deviation (RMSD).

-

Analyze the dihedral angles of the lowest energy conformers.

-

Compare these conformations to those of known active and inactive compounds to identify the putative bioactive conformation.

-

Caption: Workflow for determining the bioactive conformation of a molecule.

Quantitative Structure-Activity Relationship (QSAR)

Expertise & Experience: QSAR modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[10][11] The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to variations in their biological effects.[12] By quantifying properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters, we can create a predictive model.[10] This model can then be used to estimate the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Trustworthiness: A QSAR model's reliability is established through rigorous statistical validation. Internal validation (e.g., leave-one-out cross-validation, q²) assesses the model's internal consistency, while external validation (predicting the activity of a separate test set of compounds, R²_pred) measures its predictive power on new data.[13] A robust model must perform well in both.

Experimental Protocol: 2D-QSAR Model Development

-

Data Collection:

-

Assemble a dataset of 4-amino-N-phenylbenzamide analogs with experimentally determined anticonvulsant activity (e.g., ED50 from the MES test).[5]

-

Ensure the data is consistent and covers a significant range of activity values.

-

Convert biological activity to a logarithmic scale (e.g., pED50 = -log(ED50)).

-

-

Descriptor Calculation:

-

For each molecule, calculate a wide range of 2D molecular descriptors representing constitutional, topological, electronic, and physicochemical properties.

-

-

Data Splitting:

-

Divide the dataset into a training set (~75-80% of compounds) for model building and a test set (~20-25%) for external validation.

-

-

Model Building:

-

Use a variable selection method (e.g., genetic algorithm, stepwise regression) combined with a statistical technique like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a linear equation correlating the descriptors (independent variables) with biological activity (dependent variable).[13]

-

The general form of the equation is: pED50 = c1D1 + c2D2 + ... + constant.

-

-

Model Validation:

-

Internal Validation: Calculate the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (q²). A high q² (>0.5) indicates good internal robustness.

-

External Validation: Use the generated model to predict the activity of the test set compounds. Calculate the predictive R² (R²_pred). A high R²_pred (>0.6) indicates good predictive ability.

-

Data Presentation: Hypothetical QSAR Model for Anticonvulsant Activity

| Parameter | Value | Interpretation |

| Model Equation | pED50 = 0.45logP - 0.21ASA + 1.52*HBA_Count + 2.1 | Activity increases with hydrophobicity and H-bond acceptors, decreases with solvent accessible surface area. |

| Statistics | ||

| R² (Training Set) | 0.88 | The model explains 88% of the variance in the training set activity. |

| q² (Cross-Validation) | 0.75 | The model has good internal predictive power. |

| R²_pred (Test Set) | 0.81 | The model has excellent predictive power for new compounds. |

Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), forming a stable complex.[7] In our context, it simulates the binding of 4-amino-N-phenylbenzamide derivatives into the binding site of the Nav channel.[8] This technique is crucial for visualizing the specific interactions—such as hydrogen bonds and hydrophobic contacts—that anchor the drug to its target. The results can explain why certain structural modifications enhance or diminish activity and guide the design of new analogs with improved binding affinity.

Experimental Protocol: Molecular Docking into a Nav Channel Homology Model

-

Receptor Preparation:

-

Obtain a 3D structure of the target protein (e.g., a homology model of the human Nav1.2 channel).

-

Prepare the protein: add hydrogen atoms, assign partial charges, remove water molecules, and repair any missing side chains or loops.

-

Define the binding site (the "grid box") based on mutagenesis data or the location of known binders like phenytoin.[9]

-

-

Ligand Preparation:

-

Use the low-energy 3D conformer of the ligand obtained from conformational analysis.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically place the ligand in the defined binding site.[14]

-

The program will generate multiple possible binding poses and rank them using a scoring function, which estimates the binding free energy.

-

-

Post-Docking Analysis:

-

Analyze the top-ranked poses. The best pose should have a favorable docking score (low binding energy).

-

Visually inspect the binding mode. Look for key interactions predicted by the pharmacophore model, such as hydrogen bonds between the amide carbonyl and receptor residues, and hydrophobic interactions involving the phenyl rings.[9]

-

Ensure the pose is sterically and chemically reasonable.

-

Caption: A typical workflow for performing a molecular docking experiment.

Conclusion: Synthesizing a Cohesive Drug Design Strategy

The molecular modeling techniques discussed—conformational analysis, QSAR, and molecular docking—are not isolated procedures but components of an integrated, iterative drug design cycle. A typical project begins with a set of known active compounds. Conformational analysis and pharmacophore modeling help define the essential 3D requirements for activity. This information, combined with QSAR, guides the design of a new generation of virtual compounds. These virtual compounds are then docked into the target receptor to prioritize candidates with the best predicted binding affinity and interaction profile. The most promising candidates are synthesized and tested experimentally, and the new data is fed back into the models, refining them for the next design cycle.

By employing this computationally-driven strategy, researchers can navigate the complex chemical space more efficiently, maximizing the probability of discovering novel 4-amino-N-phenylbenzamide derivatives with superior anticonvulsant properties and a more favorable safety profile.

References

-

Duke, N. E., & Codding, P. W. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry, 35(10), 1806–1812. [Link]

-

Diouf, O., et al. (1997). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Biomedicine & Pharmacotherapy, 51(3), 131-136. [Link]

-

Rahmani Khajouei, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(3), 262–272. [Link]

-

Fang, Y., et al. (2019). Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels. Open Journal of Physical Chemistry, 9, 241-257. [Link]

-

Shen, M., et al. (2002). Quantitative Structure-Activity Relationship Analysis of Functionalized Amino Acid Anticonvulsant Agents Using k Nearest Neighbor and Simulated Annealing PLS Methods. Journal of Medicinal Chemistry, 45(13), 2811–2823. [Link]

-

Rahmani Khajouei, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate. [Link]

-

Clark, C. R., et al. (1988). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 31(4), 831–835. [Link]

-

Fang, Y., et al. (2019). Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels. Open Journal of Physical Chemistry, 9(4), 241-257. [Link]

-

Lipkind, G. M., & Fozzard, H. A. (2010). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 78(4), 631–638. [Link]

-

Bailleux, V., et al. (1995). Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444. [Link]

-

Hansch, C., & Leo, A. (n.d.). Quantitative structure-activity relationships (QSAR). University of Florida. [Link]

-

De Luca, L., & Maccioni, E. (2020). Quantitative structure–activity relationship models for compounds with anticonvulsant activity. Expert Opinion on Drug Discovery. [Link]

-

Diouf, O., et al. (1997). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide. Elsevier. [Link]

-

Clark, C. R., et al. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry, 28(9), 1259–1262. [Link]

-

Unverferth, K., et al. (1998). Development of pharmacophore model for selected antiepileptic drugs. ResearchGate. [Link]

-

Dastmalchi, S., et al. (2012). Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker. Iranian Journal of Pharmaceutical Research, 11(3), 849–858. [Link]

-

Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development. [Link]

-

Srivastava, A., et al. (2015). Ligand based pharmacophore model development for the identification of novel antiepileptic compound. ResearchGate. [Link]

-

Clark, C. R., et al. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry. [Link]

-

Fang, Y., et al. (2019). Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels. Amanote Research. [Link]

-

Siddiqui, N., & Ahsan, W. (2010). New anticonvulsant agents. Semantic Scholar. [Link]

-

Peacock, J. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

Sources

- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels [scirp.org]

- 8. Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sfu.ca [sfu.ca]

- 10. spu.edu.sy [spu.edu.sy]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. web.stanford.edu [web.stanford.edu]

- 14. Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker [ijbms.mums.ac.ir]

A Guide to the Hypothetical Crystallographic Analysis of 4-amino-N-methyl-N-phenylbenzamide: A Methodological Whitepaper

This technical guide provides a comprehensive, albeit hypothetical, framework for the crystallographic analysis of 4-amino-N-methyl-N-phenylbenzamide. In the absence of a published crystal structure for this specific molecule, this document synthesizes established methodologies from closely related N-phenylbenzamide analogs to propose a robust experimental and analytical workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in structural chemistry and rational drug design. We will explore the rationale behind experimental choices, from synthesis and crystallization to data refinement and structural interpretation, thereby providing a self-validating protocol for future investigations.

Introduction and Significance

4-amino-N-phenylbenzamide derivatives are a class of compounds recognized for their potential pharmacological activities, including anticonvulsant properties.[1][2][3] The addition of a methyl group on the amide nitrogen, creating 4-amino-N-methyl-N-phenylbenzamide, introduces a tertiary amide linkage that can significantly influence the molecule's conformation, electronic properties, and intermolecular interactions. Understanding the three-dimensional structure of this compound is paramount for elucidating structure-activity relationships (SAR), which is a cornerstone of modern drug discovery.[3]

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement in a crystalline solid. A detailed crystallographic study would reveal critical information about:

-

Molecular Conformation: The dihedral angles between the two phenyl rings and the orientation of the amide plane.

-

Intermolecular Interactions: The presence and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

-

Stereoelectronic Effects: The influence of the amino and methyl groups on bond lengths, bond angles, and charge distribution.

This guide will outline a plausible pathway to achieve these insights.

Synthesis and Crystallization

Proposed Synthesis Pathway

The synthesis of 4-amino-N-methyl-N-phenylbenzamide can be approached through a multi-step process, beginning with the acylation of N-methylaniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. This method is adapted from established procedures for similar benzamides.[4]

Caption: Proposed synthesis of 4-amino-N-methyl-N-phenylbenzamide.

Protocol:

-

Acylation: To a solution of N-methylaniline in a suitable aprotic solvent (e.g., dichloromethane or THF), an equimolar amount of 4-nitrobenzoyl chloride is added dropwise at 0°C. A non-nucleophilic base, such as pyridine or triethylamine, is included to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product, 4-nitro-N-methyl-N-phenylbenzamide, is purified by recrystallization or column chromatography.

-

Reduction: The purified nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as tin(II) chloride in concentrated HCl or catalytic hydrogenation with palladium on carbon (Pd/C), is employed to reduce the nitro group to a primary amine.[4]

-

Final Purification: After the reduction is complete, the product is isolated and purified by recrystallization to yield 4-amino-N-methyl-N-phenylbenzamide.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often challenging step in crystallographic analysis. For a molecule like 4-amino-N-methyl-N-phenylbenzamide, several methods should be explored.

Protocol for Crystallization:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) at room temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.[5]

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually increasing the concentration of the compound in the vial to the point of crystallization.

-

Temperature Gradient: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization. This can be achieved by placing the solution in a programmable cooling bath or simply by moving it from a warmer to a cooler environment.

Crystallographic Data Collection and Structure Refinement

Once a suitable single crystal (typically 0.1-0.4 mm in each dimension) is obtained, it can be subjected to X-ray diffraction analysis.

Experimental Workflow

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

-

Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[6] A series of diffraction images are collected as the crystal is rotated through various angles.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for experimental factors such as absorption.[6]

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods.[7] In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.[5]

-

Validation: The final structure is validated using software tools like checkCIF to ensure its geometric and crystallographic sensibility.

Predicted Crystallographic Data

Based on analyses of similar benzamide structures, a hypothetical set of crystallographic parameters for 4-amino-N-methyl-N-phenylbenzamide is presented below.

| Parameter | Predicted Value | Rationale / Comparison |

| Chemical Formula | C₁₄H₁₄N₂O | Based on the molecular structure. |

| Formula Weight | 226.28 g/mol | Calculated from the chemical formula.[8] |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for benzamide derivatives.[6][9] |

| Space Group | P2₁/c or Pna2₁ | Common centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups for organic molecules.[9][10] |

| Temperature | 100(2) K or 296(2) K | Data is often collected at low temperatures to reduce thermal vibration.[6] |

| Radiation | Mo Kα (λ = 0.71073 Å) | A standard X-ray source for small molecule crystallography.[7] |

| Final R indices [I>2σ(I)] | R₁ ≈ 0.04-0.06, wR₂ ≈ 0.10-0.15 | Typical values for a well-refined small molecule structure.[10] |

| Goodness-of-fit on F² | ~1.0 | A value close to 1.0 indicates a good fit between the model and the data.[9] |

Structural Analysis and Discussion

Molecular Conformation

The key conformational features of 4-amino-N-methyl-N-phenylbenzamide would be the dihedral angles between the planes of the two aromatic rings and the amide group. Studies on related N-phenylbenzamides have shown that the phenyl ring attached to the nitrogen is often significantly twisted out of the plane of the amide group, with dihedral angles ranging from 60° to 90°.[3][5] This twist is a result of steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the amide group. The presence of the N-methyl group is expected to further influence this torsion.

Intermolecular Interactions and Crystal Packing

The presence of the primary amino group (-NH₂) and the carbonyl oxygen (C=O) makes 4-amino-N-methyl-N-phenylbenzamide a prime candidate for forming intermolecular hydrogen bonds. It is highly probable that the amino group will act as a hydrogen bond donor, and the carbonyl oxygen will act as an acceptor, leading to the formation of chains or sheets in the crystal lattice.[3][7]

The absence of a hydrogen on the amide nitrogen (due to methylation) precludes it from acting as a hydrogen bond donor, a common motif in secondary amides.[5] This structural change will fundamentally alter the packing arrangement compared to its non-methylated counterpart, 4-amino-N-phenylbenzamide.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded, though hypothetical, approach to the crystallographic analysis of 4-amino-N-methyl-N-phenylbenzamide. By leveraging established protocols for synthesis, crystallization, and X-ray diffraction of analogous compounds, we have constructed a detailed workflow that can guide future experimental investigations. The successful elucidation of this crystal structure would provide invaluable insights into the conformational preferences and intermolecular interactions of this pharmacologically relevant scaffold, thereby aiding in the rational design of new therapeutic agents.

References

- EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents.

-

Khan, I. U., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2623. Available at: [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. Available at: [Link]

-

Valdez, J., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(8), 15242–15260. Available at: [Link]

-

Gowda, B. T., & Tokarčík, M. (2007). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2449. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Majidi, S. M. R., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL)-2-(3-NITRO-BENZAMIDE) BENZAMIDE. Bulletin of the Chemical Society of Ethiopia, 38(1), 229-239. Available at: [Link]

-

Clark, C. R., et al. (1990). Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. Journal of Medicinal Chemistry, 33(2), 657–661. Available at: [Link]

-

Duke, N. E., & Codding, P. W. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry, 35(10), 1806–1812. Available at: [Link]

-

Synthesis of substituted 4-amino-N-phenylbenzamide. - ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-amino-N-methyl-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Majidi, S. M. R., et al. (2024). Synthesis, crystal structure, DFT calculation and Hirshfeld surface analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide. ResearchGate. Available at: [Link]

-

Ortiz, A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Chimica Slovenica, 67(3), 875–882. Available at: [Link]

-

Hofstetter, A., et al. (2019). Rapid Structure Determination of Molecular Solids Using Chemical Shifts Directed by Unambiguous Prior Constraints. Journal of Chemical Information and Modeling, 59(6), 2858–2870. Available at: [Link]

-

Xi-Shi, T., et al. (2020). The crystal structure of 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate, C14H16N4O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1187-1189. Available at: [Link]

Sources

- 1. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(4-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

A Technical Guide to the Solubility of 4-amino-N-methyl-N-phenylbenzamide for Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands out as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility is a leading cause of costly late-stage failures in the pharmaceutical pipeline. This guide provides an in-depth analysis of the solubility characteristics of 4-amino-N-methyl-N-phenylbenzamide, a compound of interest within the broader class of benzamides, which have shown potential as anticonvulsant agents.[1]

This document is structured to provide researchers, medicinal chemists, and formulation scientists with a foundational understanding of the molecule's properties, a robust experimental framework for determining its solubility, and predictive insights to guide its handling and formulation. While specific, publicly available quantitative solubility data for this exact molecule is scarce, this guide leverages data from structurally similar compounds and established physicochemical principles to provide a comprehensive and actionable resource.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 4-amino-N-methyl-N-phenylbenzamide contains distinct functional groups that dictate its interactions with various solvents.

-

Molecular Structure: C₁₄H₁₄N₂O

-

Molecular Weight: 226.28 g/mol [2]

The molecule possesses both hydrophilic (polar) and hydrophobic (non-polar) regions:

-

Hydrophilic Centers: The primary aromatic amine (-NH₂) and the tertiary amide (-CON(CH₃)-) group can participate in hydrogen bonding. The nitrogen lone pairs can act as hydrogen bond acceptors, while the N-H protons of the amine can act as hydrogen bond donors.[3]

-

Hydrophobic Regions: The two phenyl rings and the N-methyl group constitute a significant non-polar surface area, contributing to its lipophilicity.

This dual character suggests that solubility will be highly dependent on the solvent's properties, following the principle of "like dissolves like."

dot

Caption: Key molecular features governing the solubility of 4-amino-N-methyl-N-phenylbenzamide.

Impact of pH

The primary aromatic amine group is basic. At a pH lower than its pKa, this group will become protonated (R-NH₃⁺), forming a salt. This ionization dramatically increases the molecule's polarity and its solubility in polar solvents like water.[4][5] Conversely, at neutral or high pH, the amine will be in its less soluble, non-ionized form.[4] This pH-dependent solubility is a critical factor for oral drug formulation, as the compound will encounter a wide pH range in the gastrointestinal tract.

Solubility in Common Laboratory Solvents: A Predictive Overview

While experimental data for 4-amino-N-methyl-N-phenylbenzamide is not widely published, we can infer its likely solubility profile from the behavior of its parent structure, benzamide, and other related analogs.[6] Benzamide itself shows the highest solubility in polar solvents like methanol and acetone and very low solubility in water and non-polar solvents like acetonitrile.[7][8] The addition of the N-methyl and N-phenyl groups to the benzamide core increases the molecule's size and lipophilicity, which is expected to decrease its solubility in polar protic solvents (like water) and increase its solubility in organic solvents.

Table 1: Predicted and Analog-Informed Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility of 4-amino-N-methyl-N-phenylbenzamide | Rationale & Analog Data |

| Polar Protic | Water, Methanol, Ethanol | Low to Very Low (Water) , Moderate (Alcohols) | The large hydrophobic surface area from the phenyl rings will limit aqueous solubility.[3] Benzamide is most soluble in methanol among common solvents.[7][8] The added lipophilicity may reduce this compared to the parent. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Very High | These solvents are excellent at solvating large, polarizable molecules. They can accept hydrogen bonds from the amine group and interact favorably with the aromatic system. Benzamide shows high solubility in acetone.[7][8] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Sparingly Soluble | While the molecule has significant non-polar character, the polar amine and amide groups will limit solubility in purely non-polar environments. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can solvate a wide range of organic compounds and should be effective for this molecule. |

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, high-quality solubility data, the shake-flask method, as described in OECD Guideline 105, is the gold standard.[9] It measures the equilibrium solubility of a compound, which is the most relevant value for pharmaceutical applications.[10]

dot

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 4-amino-N-methyl-N-phenylbenzamide to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the pre-conditioned solvent (e.g., at 25°C) to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, but for some compounds, 48-72 hours may be necessary.[10][11] It is best practice to sample at multiple time points (e.g., 24h and 48h) to ensure the measured concentration is stable.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the sample or filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).

-

Quantification: Carefully take a known volume of the clear, saturated solution. Dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

High-Throughput Screening Alternatives

For earlier stages of discovery, higher-throughput methods can be employed to rank-order compounds.[10] Methods like laser nephelometry, which measures light scattering from precipitated particles, can provide rapid, albeit less precise, kinetic solubility data.[13] These methods are excellent for screening large numbers of compounds quickly but should be followed up with the gold-standard shake-flask method for lead candidates.[10][14]

Practical Insights and Troubleshooting

-

Low Aqueous Solubility: If aqueous solubility is found to be a limiting factor, formulation strategies should be considered. These include pH adjustment to form a soluble salt, the use of co-solvents (e.g., ethanol, propylene glycol), or advanced formulation techniques like amorphous solid dispersions or lipid-based formulations.

-

Compound Stability: During the extended equilibration times of the shake-flask method, it is crucial to confirm the compound's stability. An aliquot of the final solution should be analyzed by a method like LC-MS to ensure no degradation has occurred.[12]

-

Temperature Effects: The solubility of most solids increases with temperature.[7] Therefore, all experiments must be conducted under strict temperature control.[11] For pharmaceutical relevance, conducting studies at both room temperature (20-25°C) and physiological temperature (37°C) is highly recommended.

Conclusion

4-amino-N-methyl-N-phenylbenzamide is a molecule with structural features that suggest a complex solubility profile. It is predicted to have low aqueous solubility at neutral pH but high solubility in polar aprotic organic solvents. Its basic amine functionality provides a clear opportunity for solubility enhancement in acidic conditions. For any drug development program involving this or structurally related compounds, a rigorous experimental determination of its thermodynamic solubility via the shake-flask method is an indispensable step. The data and protocols presented in this guide offer a robust framework for obtaining this critical information, enabling informed decisions in lead optimization, formulation development, and ultimate clinical success.

References

-

Luo, Y., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(5), 939-950. Available from: [Link]

-

ResearchGate. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Available from: [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]

-

Schmid, G., et al. (2024). A miniaturized, high-throughput buffer-centric method for protein solubility screening. bioRxiv. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Available from: [Link]

-

Doc Brown's Chemistry. Solubility and pH of amines. Available from: [Link]

-

Lee, T. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 59(9), 2734-2739. Available from: [Link]

-

Li, M., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available from: [Link]

-